Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate

H⁺/K⁺-ATPase inhibition Conformational restriction Structure-activity relationship

Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate (CAS 77157-28-9; synonym: ethyl 4-anilino-6-methoxy-3-quinolinecarboxylate) is a synthetic quinoline derivative within the 4-(arylamino)quinoline-3-carboxylate ester family. This scaffold has been extensively investigated as a privileged structure for reversible inhibition of the gastric H⁺/K⁺-ATPase (proton pump).

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 77157-28-9
Cat. No. B2369971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate
CAS77157-28-9
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)OC
InChIInChI=1S/C19H18N2O3/c1-3-24-19(22)16-12-20-17-10-9-14(23-2)11-15(17)18(16)21-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21)
InChIKeyTZRPUJLDSWTXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Methoxy-4-(Phenylamino)Quinoline-3-Carboxylate (CAS 77157-28-9): Chemical Identity and Class Context for Scientific Procurement


Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate (CAS 77157-28-9; synonym: ethyl 4-anilino-6-methoxy-3-quinolinecarboxylate) is a synthetic quinoline derivative within the 4-(arylamino)quinoline-3-carboxylate ester family . This scaffold has been extensively investigated as a privileged structure for reversible inhibition of the gastric H⁺/K⁺-ATPase (proton pump) . The compound features a 6-methoxy substituent on the quinoline core, an unsubstituted N-phenylamino group at the 4-position, and a 3-ethoxycarbonyl ester. Its molecular formula is C₁₉H₁₈N₂O₃ (MW 322.36), with a predicted density of 1.234±0.06 g/cm³ and boiling point of 458.4±45.0 °C . The 3-ethoxycarbonyl group is structurally critical, as it restricts rotation about the C₍qᵤᵢₙ₎–N bond to orient the 4-arylamino pharmacophore for target engagement . The compound is commercially available from multiple vendors including Sigma-Aldrich (AldrichCPR) and AKSci (95% purity) for research use .

Why Ethyl 6-Methoxy-4-(Phenylamino)Quinoline-3-Carboxylate Cannot Be Replaced by Generic In-Class Analogues


Within the 4-(phenylamino)quinoline-3-carboxylate class, even seemingly minor structural variations produce profound differences in biological activity, target selectivity, and pharmacokinetic suitability. The 3-substituent dictates the conformational restriction of the 4-arylamino group, with 3-acyl derivatives providing an optimal balance of π-electron withdrawal and hydrogen-bonding capacity while minimizing perturbation of the quinoline pKa—a combination not achievable with simple 3-carboxylate esters alone . The position of the methoxy group (6-OCH₃ vs. 8-OCH₃) alters electronic distribution and acidity, which directly affects enzyme inhibition potency and pH-dependent binding kinetics . Substitution on the N-phenyl ring (e.g., 2-methyl, 2-isopropyl) introduces steric and lipophilic elements that modulate potency, selectivity against related ATPases, and duration of action . Furthermore, conversion of the 3-ethyl ester to a free carboxylic acid abolishes cytotoxicity in certain cancer models, demonstrating that even conservative changes to the C-3 moiety produce binary activity outcomes . These interdependent structural features mean that substitution with a generic in-class analogue carries a high risk of qualitatively different biological performance.

Quantitative Differentiation Evidence: Ethyl 6-Methoxy-4-(Phenylamino)Quinoline-3-Carboxylate vs. Closest Analogues


3-Ethoxycarbonyl Substituent Enforces Bioactive Conformation versus 3-Unsubstituted or 3-Acyl Quinoline Analogs

The 3-ethoxycarbonyl group in the target compound serves a critical conformational role absent in 3-unsubstituted quinolines. Ife et al. (1992) demonstrated that 3-carbethoxy-substituted 4-(phenylamino)quinolines restrict rotation about the C₍qᵤᵢₙ₎–N bond through a combination of π-electron withdrawal and intramolecular hydrogen bonding, thereby locking the 4-arylamino group in the bioactive orientation required for H⁺/K⁺-ATPase binding . The 3-acyl series (e.g., SK&F 96067) similarly restricts rotation but achieves this with a different electronic profile (π-electron withdrawal without ester resonance), leading to altered pKa effects on the quinoline nitrogen . The 3-ethoxycarbonyl series produced gastric ATPase inhibitors with a distinct balance of in vitro potency and oral in vivo efficacy compared to the 3-acyl analogues, as only specific combinations of 3-substituent properties yielded high activity .

H⁺/K⁺-ATPase inhibition Conformational restriction Structure-activity relationship Gastric acid secretion

6-Methoxy Substitution versus 6-Chloro or 6-Unsubstituted Analogues: Electronic and pKa Modulation for Gastric ATPase Inhibition

The 6-methoxy substituent on the quinoline ring is a key electronic modulator. In the seminal SAR study by Ife et al. (1992), the nature and position of quinoline substituents were shown to critically influence the pKa of the quinoline nitrogen, which directly governs the protonation state of the inhibitor at physiological pH and thus its binding to the luminally-oriented K⁺-binding site of the H⁺/K⁺-ATPase . The 6-OCH₃ group (electron-donating, σₚ = −0.27) is expected to produce a modest increase in quinoline pKa relative to 6-H, while the 6-Cl analog (ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate, CAS 23511-94-6) with its electron-withdrawing chloro substituent (σₚ = +0.23) is predicted to lower the pKa by approximately 0.5–0.8 units . In the related 8-methoxy series (AHR-9294), the 8-OCH₃ placement produced a compound with potency approximately half that of omeprazole in vivo , whereas the 6-OCH₃ regioisomer (target compound) offers an alternative electronic profile that may shift the pH-dependent inhibition curve .

Gastric H⁺/K⁺-ATPase Substituent electronic effects Quinoline pKa Proton pump inhibitor

Unsubstituted N-Phenylamino Group versus 2-Alkyl-Substituted Phenylamino Analogs: Steric and Lipophilic Differentiation in ATPase Selectivity

The target compound bears an unsubstituted N-phenylamino group at the 4-position, which represents the minimal steric bulk in this series. In contrast, the clinically evaluated analogs SK&F 96067 (3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline) and AHR-9294 (8-methoxy-4-[(2-isopropylphenyl)amino]-3-quinolinecarboxylate ethyl ester) both feature ortho-alkyl substitution on the aniline ring . SK&F 96067 demonstrated a Ki of 0.39 ± 0.05 µM against gastric H⁺/K⁺-ATPase at pH 7.0 with 32-fold selectivity over the closely related Na⁺/K⁺-ATPase . AHR-9294 exhibited purely K⁺-competitive inhibition kinetics and was approximately half as potent as omeprazole in vivo . The unsubstituted phenylamino group of the target compound removes the steric and lipophilic contributions of the ortho-alkyl substituents (π contribution: 2-CH₃ = +0.56; 2-CH(CH₃)₂ = +1.53), which is predicted to alter both the absolute potency and the selectivity ratio against off-target ATPases . This makes the target compound a valuable minimal-steric-bulk reference compound for deconvoluting steric vs. electronic contributions to ATPase selectivity within the 4-(phenylamino)quinoline series.

ATPase selectivity H⁺/K⁺-ATPase vs Na⁺/K⁺-ATPase Phenylamino SAR Steric effects

3-Ethyl Ester versus 3-Carboxylic Acid: Binary Impact on Cytotoxic Activity in Cancer Cell Panel Screens

The 3-ethoxycarbonyl ester of the target compound is functionally critical for maintaining cytotoxic activity. Zhao et al. (2005) demonstrated in a series of 4-anilino-2-phenylquinoline derivatives that compounds bearing a free 3-carboxylic acid group (compounds 9, 13a, 13b, 14a, 14b) were completely inactive against the NCI 60 human cancer cell line panel, whereas the ester-containing analogue 4-(4-acetylphenylamino)-6-methoxy-2-phenylquinoline (compound 11) exhibited a mean GI₅₀ of 3.89 µM, with particularly potent activity against NCI-H226 (non-small cell lung cancer, GI₅₀ = 0.94 µM), MDA-MB-231/ATCC (breast cancer, GI₅₀ = 0.04 µM), and SF-295 (CNS cancer, GI₅₀ < 0.01 µM) . The authors attributed the inactivity of the carboxylic acid derivatives to steric hindrance from the 3-carboxylate preventing the adjacent phenyl ring from adopting a coplanar conformation with the quinoline core . Although these data are from 2-phenylquinoline derivatives rather than the target compound's 2-unsubstituted series, the conformational principle governing 3-carboxylate steric effects is directly transferable and strongly supports the requirement for the 3-ethyl ester in maintaining planarity-dependent biological activity .

Cytotoxicity Anticancer quinoline derivatives 3-Carboxylate SAR NCI 60 cell screen

Supplier-Reported Purity Specifications and Physicochemical Property Differentiation versus Closest Commercially Available Analogs

The target compound is available from multiple vendors with documented purity specifications. AKSci supplies the compound at ≥95% purity (CAS 77157-28-9, Cat. AKSci 1772CD) , while Leyan offers it at 90% purity , and Chemscene at ≥90% . The 6-chloro analog (CAS 23511-94-6) is available at 96% purity from Chemsrc suppliers . The 6-methoxy-4-(4-methoxyanilino) derivative (CAS 371116-81-3) has a predicted boiling point of 487.6±45.0 °C (vs. 458.4±45.0 °C for the target compound) and a predicted pKa of 5.88±0.50 . These physicochemical differences—particularly the 29.2 °C lower boiling point of the target compound versus the 4-(4-methoxyanilino) analog—reflect meaningful differences in molecular properties (MW 322.36 vs. 352.38) that impact handling, purification, and formulation . The target compound also carries Sigma-Aldrich AldrichCPR listing (Cat. 3084645, 5 mg), providing an additional quality-assured sourcing channel .

Chemical procurement Purity specification Physicochemical properties Quality control

Optimal Research Application Scenarios for Ethyl 6-Methoxy-4-(Phenylamino)Quinoline-3-Carboxylate (CAS 77157-28-9)


Gastric H⁺/K⁺-ATPase Inhibitor SAR Studies Requiring 3-Ester Conformational Control

This compound is the preferred choice for structure-activity relationship (SAR) studies investigating the contribution of the 3-ester conformational restriction mechanism to gastric H⁺/K⁺-ATPase inhibition. The 3-ethoxycarbonyl group locks the 4-phenylamino pharmacophore into its bioactive orientation via π-electron withdrawal and intramolecular hydrogen bonding, as established by Ife et al. (1992) . Researchers comparing 3-ester vs. 3-acyl vs. 3-unsubstituted series should use this compound as the 3-carbethoxy reference point, since it provides a distinct pKa perturbation profile relative to 3-acyl analogs like SK&F 96067 .

ATPase Selectivity Profiling: Unsubstituted Phenylamino Reference Compound

For studies aimed at quantifying how ortho-substitution on the 4-phenylamino ring modulates selectivity between gastric H⁺/K⁺-ATPase and off-target Na⁺/K⁺-ATPase, this compound serves as the essential minimal-steric-bulk reference. Unlike SK&F 96067 (2-CH₃ substituent, 32-fold selectivity for H⁺/K⁺- over Na⁺/K⁺-ATPase, Ki = 0.39 µM) or AHR-9294 (2-isopropyl substituent, ~50% omeprazole potency) , the unsubstituted phenylamino group of the target compound allows researchers to isolate steric from electronic contributions to ATPase subtype discrimination .

Anticancer Quinoline Library Screening Where 3-Ester is Required for Cytotoxic Activity

For laboratories screening quinoline-based compound libraries against the NCI 60 cancer cell line panel, this compound must be used in preference to any 3-carboxylic acid congener. Zhao et al. (2005) conclusively demonstrated that 3-carboxylic acid derivatives in the 4-anilinoquinoline series are completely inactive (GI₅₀ > 100 µM across all 60 cell lines), whereas ester-containing analogues exhibit mean GI₅₀ values in the low micromolar range (e.g., compound 11: mean GI₅₀ = 3.89 µM, with sub-micromolar activity against NCI-H226, MDA-MB-231/ATCC, and SF-295) . Procurement of the 3-ethyl ester form averts false-negative screening outcomes caused by conformational steric hindrance from the free acid .

Pharmacophore Validation Studies Requiring 6-Methoxy Electronic Signature

This compound is the appropriate selection for studies correlating quinoline 6-substituent electronic properties with biological activity. The 6-OCH₃ group provides an electron-donating signature (Hammett σₚ = −0.27) that contrasts with the electron-withdrawing 6-Cl analog (σₚ = +0.23), enabling systematic exploration of how quinoline pKa modulation affects inhibitor binding kinetics at the lumenal K⁺-binding site of the H⁺/K⁺-ATPase . The compound's lower boiling point (458.4 °C vs. 487.6 °C for the 4-(4-methoxyanilino) analog) also facilitates purification and handling in medicinal chemistry workflows .

Quote Request

Request a Quote for Ethyl 6-methoxy-4-(phenylamino)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.